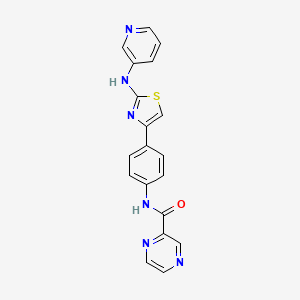

3-(4-メトキシベンジル)-7-(3-(p-トリル)-1,2,4-オキサジアゾール-5-イル)キナゾリン-2,4(1H,3H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

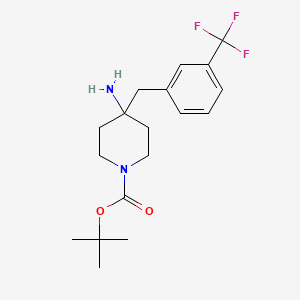

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.

BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

PTQは、がん細胞の増殖と生存に関与する特定のシグナル伝達経路を阻害する能力により、抗がん剤として有望視されています。研究者らは、乳がん、肺がん、大腸がんを含むさまざまな種類のがんに対するPTQの影響について調査してきました。機構的な研究では、PTQが細胞周期の進行を阻害し、アポトーシスを誘導し、腫瘍の増殖を抑制することが明らかになっています。 その分子標的のさらなる探索と臨床試験は現在進行中です .

抗炎症作用

炎症は、自己免疫疾患から心血管疾患まで、さまざまな疾患において重要な役割を果たしています。PTQは、サイトカインや酵素などの重要な炎症性メディエーターを調節することにより、抗炎症作用を示します。研究者らは、関節リウマチ、炎症性腸疾患、アテローム性動脈硬化などの疾患の緩和におけるPTQの可能性を探求してきました。 前臨床研究は、PTQがNF-κBシグナル伝達とCOX-2の発現を阻害することにより、炎症を軽減する可能性を示唆しています .

神経保護と認知機能の強化

PTQのキナゾリン骨格は、神経薬理学の分野で注目を集めています。それは、酸化ストレス、興奮毒性、神経炎症に対する神経保護効果を示します。さらに、PTQはシナプス可塑性を促進し、記憶を向上させることで、認知機能を強化します。 研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療におけるPTQの可能性について調査しています .

抗菌活性

PTQは、細菌、真菌、寄生虫に対して幅広い抗菌活性を示します。そのメカニズムには、細胞膜の破壊、必須酵素の阻害、DNA複製への干渉が含まれます。研究者らは、特に薬剤耐性病原体の文脈において、既存の抗生物質の代替としてPTQを探求してきました。 その有効性と安全性を最適化するには、さらなる研究が必要です .

抗ウイルス性

新たな証拠は、PTQが抗ウイルス性を有する可能性を示唆しています。それは、インフルエンザやC型肝炎ウイルスなどのRNAウイルスに対して阻害効果を示しました。PTQは、ウイルスの侵入、複製、アセンブリを妨げます。 現在進行中の研究は、その完全な抗ウイルススペクトルを明らかにし、その臨床的関連性を評価することを目指しています .

光物理学的用途

PTQは、その生物学的活性に加えて、光物理的特性がオプトエレクトロニクスの用途にとって興味深いものとなっています。その蛍光特性により、分析物の感度検出が可能になり、バイオセンサーやイメージング技術に役立ちます。研究者らは、有機発光ダイオード(OLED)や太陽電池用のPTQベースの材料を探求しています。 新規PTQ誘導体の設計により、これらの用途における性能が向上します .

特性

CAS番号 |

1207008-61-4 |

|---|---|

分子式 |

C25H20N4O4 |

分子量 |

440.459 |

IUPAC名 |

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4/c1-15-3-7-17(8-4-15)22-27-23(33-28-22)18-9-12-20-21(13-18)26-25(31)29(24(20)30)14-16-5-10-19(32-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |

InChIキー |

YHWSCTSFFXVLTJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2514313.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)